molecular formula C15H18N2O4S B277147 N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide

N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide

Katalognummer B277147
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: VKGLSAMQORYKEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide, commonly known as DOx, is a synthetic compound that belongs to the family of phenethylamines. DOx is a potent psychedelic compound that has gained popularity in the scientific community due to its unique properties and potential applications.

Wirkmechanismus

The mechanism of action of DOx is not fully understood. However, it is believed to work by binding to the serotonin receptors in the brain, which leads to an increase in serotonin levels. This increase in serotonin levels is responsible for the psychedelic effects of DOx.
Biochemical and Physiological Effects:
DOx is known to produce a range of biochemical and physiological effects. It produces a psychedelic experience that is characterized by altered perception, thought, and mood. DOx has also been shown to increase heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and other gastrointestinal disturbances.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DOx is its potency and unique properties, which make it an ideal compound for studying the effects of psychedelics on the brain. However, its potency also makes it difficult to handle, and it requires specialized equipment and expertise to work with. Additionally, DOx is a controlled substance, which limits its availability for research purposes.

Zukünftige Richtungen

There are several future directions for research on DOx. One area of interest is its potential use in treating mental health disorders. Further research is needed to determine the safety and efficacy of DOx in this context. Another area of interest is its potential use in drug addiction treatment. DOx has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential use in humans. Additionally, research is needed to understand the long-term effects of DOx on the brain and body.
Conclusion:
In conclusion, DOx is a synthetic compound that has gained popularity in the scientific community due to its unique properties and potential applications. It has been studied for its therapeutic potential in treating mental health disorders and drug addiction. DOx produces a range of biochemical and physiological effects and has both advantages and limitations for lab experiments. Further research is needed to determine its safety and efficacy in various contexts and to understand its long-term effects on the brain and body.

Synthesemethoden

The synthesis of DOx is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 2,5-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4,5-dimethyl-2-oxazoline to form the desired DOx compound. The final product is purified using various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

DOx has been a subject of extensive research due to its potential applications in various fields. It has been studied for its therapeutic potential in treating mental health disorders such as depression, anxiety, and PTSD. DOx has also been studied for its potential use in drug addiction treatment.

Eigenschaften

Produktname

N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide

Molekularformel

C15H18N2O4S

Molekulargewicht

322.4 g/mol

IUPAC-Name

N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H18N2O4S/c1-9-10(2)21-15(16-9)22-8-14(18)17-12-7-11(19-3)5-6-13(12)20-4/h5-7H,8H2,1-4H3,(H,17,18)

InChI-Schlüssel

VKGLSAMQORYKEF-UHFFFAOYSA-N

SMILES

CC1=C(OC(=N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC)C

Kanonische SMILES

CC1=C(OC(=N1)SCC(=O)NC2=C(C=CC(=C2)OC)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.